Leuprolide (5-9)

Overview

Description

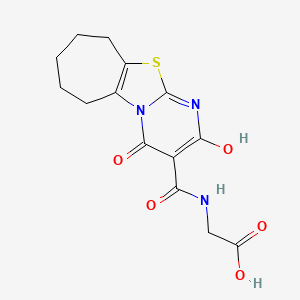

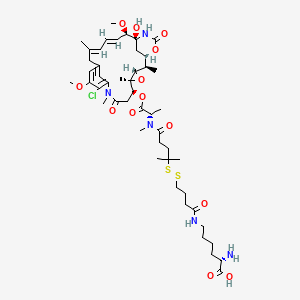

Leuprolide is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH). Unlike the endogenous decapeptide GnRH, leuprolide contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . It is used for the palliative treatment of prostate cancer, uterine leiomyomata, endometriosis, and central precocious puberty .

Molecular Structure Analysis

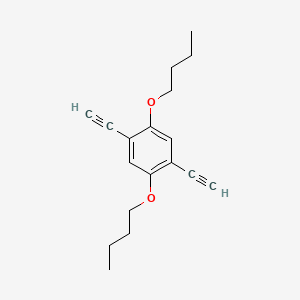

Leuprolide has a chemical formula of C59H84N16O12 . It is a synthetic 9-residue peptide analogue of GnRH . The structure of Leuprolide is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis

Leuprolide acts as a GnRH mimic, capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels .Physical And Chemical Properties Analysis

Leuprolide has a molecular weight of 1209.3983 and a chemical formula of C59H84N16O12 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Pharmaceutical Use and Delivery Potentials

Leuprolide's role in non-parenteral drug delivery systems emerges as a significant area of interest, highlighting the challenge of improving bioavailability and patient compliance for peptides and proteins used as drugs. Research indicates that leuprolide, due to its physicochemical properties and market potential, is a prime candidate for innovative drug delivery mechanisms aimed at enhancing treatment efficacy, dose adjustments, and safety (Teutonico, Montanari, & Ponchel, 2012).

Diverse Clinical Applications

Exploration into leuprolide's applications reveals its potency in treating conditions like prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. Its potential extends to Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as a contraceptive. This breadth of application is underpinned by the suppression of gonadotropin secretion and its direct action via tissue GnRHRs, suggesting a complex mechanism beyond its known effects on sex hormone suppression (Wilson, Meethal, Bowen, & Atwood, 2007).

Synthesis and Characterization

The synthesis of leuprolide and its characterization, particularly in complex peptide mixtures, have been significantly advanced through techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC-ES-MS). These advancements facilitate the optimization of the synthetic process and contribute to the broader understanding of leuprolide's pharmacological profile (Sanz-Nebot, Benavente, & Barbosa, 2000).

Pharmacokinetic Enhancements

Research into improving leuprolide's pharmacokinetic properties through fatty acid conjugation highlights significant alterations in its absorption and half-life. This area of study not only underscores the potential for long-term therapeutic action but also opens pathways for enhancing the delivery and efficacy of peptide drugs in general (Seong et al., 2022).

Radiolabeling for Cancer Detection

The development and preclinical evaluation of radiolabeled leuprolide peptide analogs for the detection of breast cancer represent a novel application of this compound. This approach not only expands the utility of leuprolide in oncology but also illustrates the integration of therapeutic peptides with diagnostic radiopharmaceuticals, offering a theranostic strategy for cancer management (Okarvi & al-jammaz, 2022).

Mechanism of Action

Target of Action

Leuprolide is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of the reproductive system.

Mode of Action

As a GnRH mimic, Leuprolide is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels . This is primarily responsible for the clinical efficacy of Leuprolide in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Biochemical Pathways

The biochemical pathway affected by Leuprolide involves the downregulation of sex steroid levels . By binding to the GnRH receptor, Leuprolide induces a decrease in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This leads to a decrease in the production of sex steroids, which has downstream effects on various physiological processes, including the growth of certain types of cancer cells, the progression of endometriosis, and the onset of puberty .

Pharmacokinetics

Leuprolide is a peptide, and it is orally inactive. It is generally given subcutaneously or intramuscularly . Leuprolide contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . Various long-acting intramuscular and subcutaneous products have been developed such that patients can be dosed once every six months .

Result of Action

The result of Leuprolide’s action is a significant decrease in sex steroid levels . This has various molecular and cellular effects, depending on the condition being treated. For example, in the case of prostate cancer, the decrease in testosterone levels can lead to a reduction in the growth of cancer cells . In the case of endometriosis, the decrease in estrogen levels can lead to a reduction in the growth of endometrial tissue .

Action Environment

The action of Leuprolide can be influenced by various environmental factors. For example, the efficacy of Leuprolide can be affected by the patient’s overall health status, the presence of other medications, and individual differences in drug metabolism . Additionally, the stability of Leuprolide can be affected by factors such as temperature and pH .

Safety and Hazards

Future Directions

Leuprolide remains frontline therapy in all conditions for which it is indicated for use . It was first approved in 1985 as a daily subcutaneous injection under the tradename Lupron™ by Abbvie Endocrine Inc . Since this initial approval, various long-acting intramuscular and subcutaneous products have been developed such that patients can be dosed once every six months .

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N9O6/c1-6-38-32(48)28-10-8-16-43(28)33(49)25(9-7-15-39-34(36)37)40-30(46)27(18-21(4)5)42-31(47)26(17-20(2)3)41-29(45)24(35)19-22-11-13-23(44)14-12-22/h11-14,20-21,24-28,44H,6-10,15-19,35H2,1-5H3,(H,38,48)(H,40,46)(H,41,45)(H,42,47)(H4,36,37,39)/t24-,25-,26+,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGEYGBHGKGSQ-KLMIGJKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129244-90-2 | |

| Record name | Leuprolide (5-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUPROLIDE (5-9) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3XSB7W2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)

![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)

![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)

![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)